1lambda5-phospholan-1-one is a phosphorus-containing heterocyclic compound characterized by a unique phospholane structure. This compound has garnered interest in both organic chemistry and materials science due to its potential applications in various fields, including medicinal chemistry and the development of specialty chemicals. The molecular formula of 1lambda5-phospholan-1-one is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms in its structure.
1lambda5-phospholan-1-one is classified under phospholanes, which are cyclic compounds containing phosphorus atoms within their ring structure. It can be sourced from various chemical databases and publications that focus on phosphorus chemistry. The compound's classification as a heterocycle highlights its significance in organic synthesis and its reactivity patterns that differ from those of typical aliphatic or aromatic compounds.
The synthesis of 1lambda5-phospholan-1-one typically involves several methods, with one prominent approach being the reaction of phospholane derivatives with aniline. This reaction often requires a catalyst to facilitate the formation of the desired product. Specific conditions such as temperature, solvent choice, and reaction duration are optimized to maximize yield and purity.
One common synthetic route includes:
Additionally, industrial production may mirror laboratory methods but scaled up for larger quantities, incorporating purification steps to meet quality standards.
The molecular structure of 1lambda5-phospholan-1-one features a five-membered ring containing one phosphorus atom. The compound can be represented using various structural notations:
C1CCP(=O)(C1)C2=CC=CC(=C2)N
LMWADDDRYIVACL-UHFFFAOYSA-N
The structure reveals a cyclic arrangement that contributes to its unique chemical properties and reactivity patterns. The phosphorus atom's oxidation state and bonding characteristics play critical roles in determining the compound's behavior in chemical reactions.
1lambda5-phospholan-1-one is capable of undergoing various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific products formed depend on the reagents used and the reaction conditions.
The mechanism of action for 1lambda5-phospholan-1-one involves its interaction with biological molecules such as enzymes and receptors. The phospholan-1-yl group can influence biochemical pathways by participating in enzyme catalysis or acting as a substrate for various reactions. The specific pathways affected depend on the context of use, particularly in medicinal chemistry where it may modulate enzyme activity or biological responses.
The physical properties of 1lambda5-phospholan-1-one include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and materials science .
1lambda5-phospholan-1-one serves multiple scientific purposes:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: